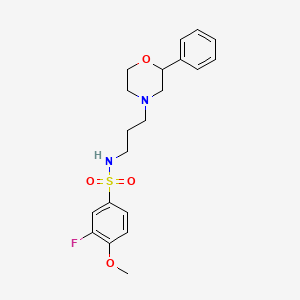

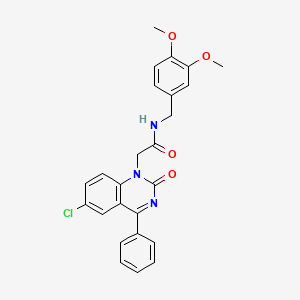

![molecular formula C15H19NO2S B2687623 8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 367928-68-5](/img/structure/B2687623.png)

8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid (PTADC) is a synthetic organic compound and an important intermediate in the synthesis of organic compounds. It is an important building block for organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical and specialty chemical industries. PTADC is a versatile intermediate and can be used to synthesize a variety of compounds, including polymers, drugs, and agrochemicals. PTADC is also used as a starting material for the synthesis of novel compounds and as a scaffold for drug discovery.

Scientific Research Applications

Anticancer Activity

Research has highlighted the synthesis of new 1-thia-azaspiro[4.5]decane derivatives, showing moderate to high inhibition activities against various cancer cell lines such as HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) (Flefel et al., 2017).

Antiviral Activity

The antiviral efficacy of 1-thia-4-azaspiro[4.5]decan-4-yl carboxamide derivatives against influenza A and B viruses has been demonstrated, with certain compounds acting as potent inhibitors of viral replication (Göktaş et al., 2012). Another study found that derivatives of 1-thia-4-azaspiro[4.5]decan-3-one exhibited significant anti-coronavirus activity, offering a promising avenue for antiviral drug development (Apaydın et al., 2019).

Nematicidal and Antimicrobial Activities

Synthesis of novel compounds based on the 1-thia-4-azaspiro[4.5]decane structure has shown promising nematicidal and antimicrobial activities, indicating potential agricultural and medical applications (Srinivas et al., 2008). Furthermore, novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one demonstrated moderate to good antimicrobial activity against various pathogens (Singh et al., 2021).

Chemical Synthesis and Methodology

Studies have also focused on the stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes, contributing to the development of new synthetic methods for spirocyclic compounds (Eames et al., 1996).

properties

IUPAC Name |

8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c17-14(18)13-10-19-15(16-13)8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDANBNHEWQZATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C3=CC=CC=C3)NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

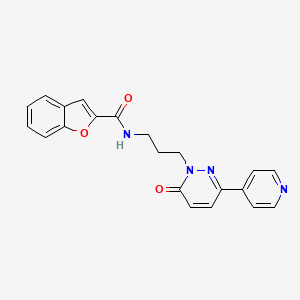

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)

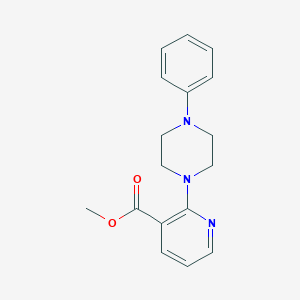

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)

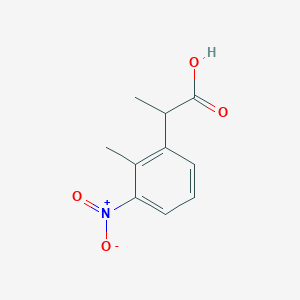

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)

![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2687557.png)

![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687563.png)